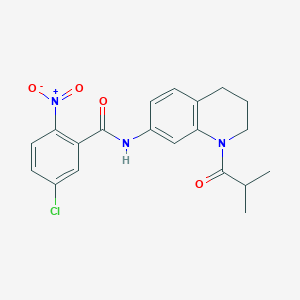
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, also known as CTN-309, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. CTN-309 belongs to the class of small molecules that can selectively target cancer cells, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Prodrug Potential and Bioreductive Activation : The compound's related analogs, such as 5-nitrofuran derivatives, have been synthesized and studied for their potential as bioreductively activated pro-drug systems. These compounds can be engineered to release therapeutic drugs selectively in hypoxic solid tumors, suggesting a pathway for 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide to act similarly in targeted cancer therapy (Berry et al., 1997).
Structural Analysis and Crystallography
- Crystallographic Studies : Research on isomeric compounds related to this compound, involving hydrogen-bonded cocrystals of nitroquinoline derivatives, showcases the importance of structural analysis in understanding the compound's interactions and stability. Such studies can aid in designing drugs with improved efficacy and reduced side effects by analyzing the crystal structures of similar compounds (Gotoh & Ishida, 2019).
Catalytic and Synthetic Applications
- Catalysis and Synthesis : The synthesis of this compound and related compounds involves complex chemical reactions that highlight the compound's role in synthesizing novel heterocyclic compounds. These synthetic pathways are crucial for the development of new pharmaceuticals and materials with specific functions and properties. Studies on the reductive chemistry of nitrobenzamides, for example, provide insights into the electron-affinic properties of such compounds and their potential applications in medicinal chemistry (Palmer et al., 1995).
Potential Biological and Pharmacological Applications
- Biological Reduction and Drug Design : The compound's structural and chemical properties suggest its suitability for investigation as a prodrug, where its bioreductive cleavage in hypoxic conditions could be leveraged to release active pharmaceutical agents selectively within the body. This property is particularly relevant in the context of cancer treatment, where targeting hypoxic tumor cells without affecting healthy tissue is a significant challenge. The research into nitroaromatic compounds as bioreductively activated substrates offers a foundation for exploring such applications (Burke et al., 2011).
Propiedades
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12(2)20(26)23-9-3-4-13-5-7-15(11-18(13)23)22-19(25)16-10-14(21)6-8-17(16)24(27)28/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPIFWONGLESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)
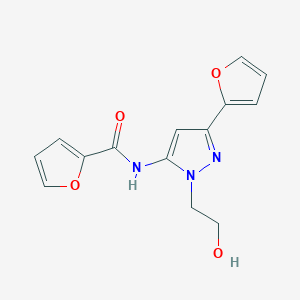
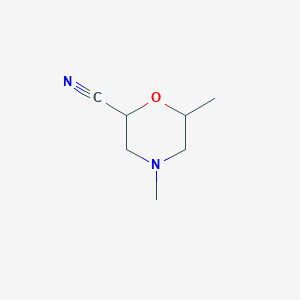
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537500.png)


![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)
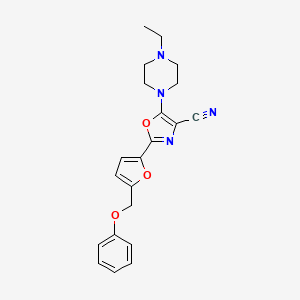
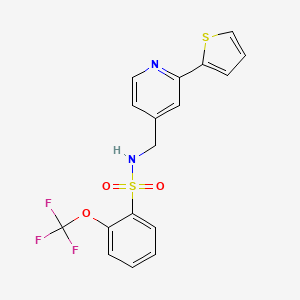

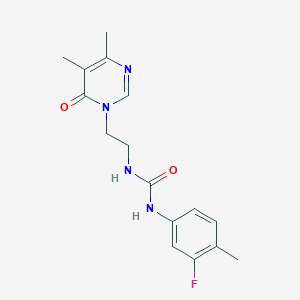
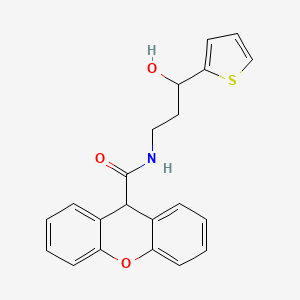
![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)